Fmoc-D-cysteine
Description
Significance of Cysteine and D-Amino Acids in Modern Peptide and Protein Research
The strategic importance of Fmoc-D-cysteine is rooted in the combined advantages conferred by its two core components: the cysteine residue and the D-stereoisomer configuration. Cysteine's unique thiol functionality is central to protein structure and redox regulation, while the incorporation of D-amino acids offers a powerful method to modulate peptide conformation and enhance metabolic stability.
Role of Cysteine Thiol Functionality in Complex Biochemical Systems
The thiol (sulfhydryl) group of the cysteine side chain is one of the most reactive functional groups in proteins, making it a crucial participant in a wide range of biological processes. wikipedia.orgnih.gov Its ability to act as a potent nucleophile and to undergo reversible oxidation-reduction (redox) reactions underpins its diverse roles. nih.govfrontiersin.org
The oxidation of the thiol groups of two cysteine residues forms a covalent disulfide bond (-S-S-). creative-proteomics.com These bonds are critical for stabilizing the three-dimensional structures of many proteins, particularly those secreted into the oxidizing extracellular environment. creative-proteomics.comnih.gov This structural reinforcement increases protein rigidity and confers resistance to degradation. wikipedia.org
Beyond this structural role, the reversible formation and breakage of disulfide bonds is a key mechanism in cellular redox homeostasis. nih.govacs.org The thiol-disulfide balance, exemplified by the glutathione (B108866) (GSH)/glutathione disulfide (GSSG) pool, is fundamental to protecting cells from oxidative damage and is integral to redox signaling pathways. frontiersin.orgcreative-proteomics.comnih.gov Dynamic thiol-disulfide exchange reactions are kinetically controlled processes that regulate protein function in response to cellular redox state changes. frontiersin.orgnih.gov
Table 2: Common Redox-Based Modifications of Cysteine Thiols
| Modification | Description | Significance |
|---|---|---|
| Disulfide Bond | Covalent bond between two cysteine thiols (-S-S-). acs.org | Protein structure stabilization, redox regulation. creative-proteomics.comnih.gov |
| Sulfenylation (-SOH) | Initial oxidation of a thiol to sulfenic acid. acs.org | A key intermediate in redox signaling, can react further to form disulfides or be further oxidized. acs.org |
| Glutathionylation | Formation of a mixed disulfide bond with glutathione. nih.gov | Protects cysteine from irreversible oxidation, regulates protein activity. nih.gov |
| S-nitrosylation (-SNO) | Covalent attachment of a nitric oxide group. mdpi.com | A reversible modification involved in cell signaling; can be protective against irreversible oxidation. mdpi.com |
The nucleophilic character of the deprotonated thiol group (thiolate, R-S⁻) makes cysteine a vital component of the active site of many enzymes. frontiersin.orgwikipedia.org The reactivity of this thiolate is often enhanced by the local protein microenvironment, which can lower its pKa from a typical value of ~8.5 to a value near neutral pH, making it a potent nucleophile under physiological conditions. nih.gov
Enzyme classes that rely on active-site cysteines include:
Cysteine Proteases: These enzymes, such as papain and caspases, utilize a catalytic triad (B1167595) or dyad where a nucleophilic cysteine thiolate attacks the peptide bond of the substrate. wikipedia.orgnih.gov
Protein Tyrosine Phosphatases (PTPs): A low-pKa cysteine residue in the active site of PTPs attacks the phosphate (B84403) group on a tyrosine residue to dephosphorylate the substrate protein. nih.gov
Disulfide Oxidoreductases: Enzymes like thioredoxin and glutaredoxin use active-site cysteines to catalyze thiol-disulfide exchange reactions, thereby controlling the redox state of other proteins. nih.govmdpi.com
Participation in Disulfide Bond Formation and Redox Homeostasis
Unique Conformational and Functional Implications of D-Amino Acid Incorporation in Peptidic Scaffolds
While proteins in mammals are almost exclusively composed of L-amino acids, the strategic incorporation of D-amino acids into synthetic peptides offers significant advantages for therapeutic design. biopharmaspec.comrsc.org This is because D-amino acids are stereoisomers (non-superimposable mirror images) of their L-counterparts, a difference that has profound structural and functional consequences. jpt.com
The stereochemistry of an amino acid residue dictates the allowed torsion angles (phi, φ and psi, ψ) of the peptide backbone, which in turn determines the peptide's secondary structure. L-amino acids preferentially adopt conformations that lead to right-handed helices (α-helices) and specific types of turns. In contrast, D-amino acids have inverted conformational preferences. oup.com
Introducing a D-amino acid into an L-peptide sequence can:
Induce Turns: D-amino acids are known to promote the formation of specific turn structures, such as type I' and type II' β-turns, which can be used to design peptides with well-defined β-hairpin folds. rsc.org
Disrupt Helices: The incorporation of a D-amino acid can destabilize right-handed α-helical structures due to unfavorable stereochemical interactions. rsc.org
Alter Supramolecular Assembly: In self-assembling peptides, the presence of D-amino acids can disrupt the formation of ordered structures like β-sheets, thereby altering the material properties of hydrogels. rsc.orgnih.gov
This stereochemical control allows for precise engineering of peptide shape and structure, which is critical for receptor binding and biological activity. rsc.org
One of the most significant advantages of using D-amino acids is the enhanced stability of the resulting peptides against enzymatic degradation. biopharmaspec.comnih.gov Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids. nih.govlifetein.com.cn
Peptides containing D-amino acids are poor substrates for these enzymes, leading to a dramatic increase in their half-life in biological fluids like serum. lifetein.com.cnpnas.orgnih.gov For example, studies on MUC2 epitope peptides demonstrated that while the all-L-amino acid version was degraded, a version with D-amino acids at both the N- and C-termini was completely stable in 50% human serum. lifetein.com.cnpnas.org This resistance to proteolysis is a crucial property for developing peptide-based drugs with improved pharmacokinetic profiles. jpt.comnih.gov
Table 3: Impact of D-Amino Acid Substitution on Peptide Stability (Based on findings for MUC2 epitope peptides)
| Peptide Type | Description | Relative Proteolytic Stability |
|---|---|---|
| All-L-Peptide | Composed entirely of L-amino acids. | Susceptible to degradation by proteases. lifetein.com.cnpnas.org |
| Partial D-Peptide | D-amino acids added to one or both termini. | Significantly increased stability; peptides with D-amino acids at both ends can be completely resistant to degradation in serum. lifetein.com.cnpnas.org |
| All-D-Peptide | Composed entirely of D-amino acids (retro-inverso). | Highly resistant to proteolysis. nih.gov |
Compound Index
Stereochemical Influence on Peptide Secondary and Tertiary Structures
Overview of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and its Strategic Relevance for Cysteine Chemistry
Solid-phase peptide synthesis (SPPS) revolutionized the way peptides are constructed, offering significant advantages in speed and simplicity over traditional solution-phase methods. oup.com The Fmoc/tBu (tert-butyl) strategy has become a dominant methodology due to its use of milder reaction conditions compared to the alternative Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach. rsc.orgbiosynth.com This is particularly relevant when dealing with the chemically delicate cysteine residue.
Fundamental Principles and Methodological Advantages of Fmoc Protection in Peptide Elongation
The core principle of Fmoc-based SPPS lies in the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. oup.com The α-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group. embrapa.br This protection prevents unwanted side reactions during the coupling step. biosynth.com
The key advantages of the Fmoc group in peptide elongation include:
Mild Deprotection Conditions: The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). embrapa.brthermofisher.com This contrasts with the harsh acidic conditions required to remove the Boc group, which can lead to the degradation of sensitive peptide sequences. rsc.org
Orthogonality: The Fmoc/tBu protection scheme is orthogonal, meaning the temporary Nα-Fmoc protection can be removed without affecting the permanent side-chain protecting groups (like tBu), which are cleaved at the end of the synthesis with strong acid. biosynth.com
Automation and Efficiency: The repetitive nature of the deprotection, washing, and coupling steps in Fmoc-SPPS is highly amenable to automation, allowing for the efficient synthesis of long and complex peptides. oup.com
The process of peptide elongation using Fmoc-protected amino acids can be summarized in the following steps:
| Step | Description | Reagents |
| 1. Resin Swelling | The solid support (resin) is swelled in an appropriate solvent to make the reactive sites accessible. | DMF |
| 2. Fmoc Deprotection | The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide. | 20% Piperidine in DMF |
| 3. Washing | Excess reagents and by-products from the deprotection step are washed away. | DMF |
| 4. Coupling | The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. | Activating agents (e.g., HBTU, DIC/Oxyma), Fmoc-amino acid |
| 5. Washing | Unreacted amino acids and coupling reagents are removed by washing. | DMF |
This cycle is repeated until the desired peptide sequence is assembled.
Challenges Associated with Cysteine Residues in Fmoc SPPS
The unique chemical nature of the cysteine side chain, with its reactive thiol group (-SH), presents a number of challenges during Fmoc-SPPS. These challenges necessitate careful strategic planning to ensure the successful synthesis of cysteine-containing peptides.
The nucleophilic thiol group of cysteine is prone to several undesirable side reactions during the various stages of peptide synthesis. rsc.org
Alkylation: The thiol group can be inadvertently alkylated by reactive species generated during the synthesis, particularly during the final cleavage from the resin. nih.govpeptide.com For instance, carbocations derived from the cleavage of protecting groups or the resin linker itself can lead to S-alkylation. peptide.com
Oxidation: The thiol group is easily oxidized, which can lead to the formation of unwanted disulfide bonds, either intramolecularly or intermolecularly. biotage.com Exposure to air can be sufficient to cause oxidation to sulfenic, sulfinic, or sulfonic acids. biotage.com
Racemization: Cysteine residues, especially at the C-terminus, are susceptible to racemization (epimerization) under the basic conditions used for Fmoc deprotection. nih.govcsic.es This leads to the formation of the D-isomer of the amino acid, resulting in a diastereomeric mixture that is difficult to separate.
β-elimination: Peptides with a C-terminal cysteine can undergo base-catalyzed elimination of the protected sulfhydryl group, forming a dehydroalanine (B155165) residue. This can then react with piperidine from the deprotection solution to form a 3-(1-piperidinyl)alanine side product. rsc.orgpeptide.com
Several protecting groups are commonly used for the cysteine thiol in Fmoc-SPPS, each with its own advantages and disadvantages regarding stability and cleavage conditions.
| Protecting Group | Cleavage Conditions | Key Features |
| Trityl (Trt) | TFA-based cleavage cocktails. sigmaaldrich.com | Most commonly used due to its lability in standard cleavage conditions. bachem.com Can be sterically bulky, which can minimize some side reactions. peptide.com |
| Acetamidomethyl (Acm) | Requires a separate deprotection step, often with mercury(II) acetate (B1210297) or iodine. bachem.com | Stable to the final TFA cleavage, allowing for the purification of the protected peptide and subsequent selective disulfide bond formation. bachem.com |
| tert-Butyl (tBu) | Strong acid (e.g., TFMSA) or specific reagents. | Highly stable and often used when orthogonal protection is required for complex disulfide bond strategies. |
| 4-Methoxytrityl (Mmt) | Mildly acidic conditions (1-2% TFA). csic.es | More acid-labile than Trt, allowing for selective deprotection on the resin. csic.es |
| Diphenylmethyl (Dpm) | High concentrations of TFA (60-90%). csic.es | Compatible with Mmt, enabling regioselective disulfide bond formation. sigmaaldrich.com |
| Tetrahydropyranyl (Thp) | Similar TFA lability to Trt. | Shown to be less prone to racemization compared to Trt. csic.es |
The strategic selection of these protecting groups is paramount for the successful synthesis of complex peptides containing multiple cysteine residues, where the controlled and regioselective formation of disulfide bridges is often a key objective. rsc.org
Properties
Molecular Weight |
343.4 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Fmoc D Cysteine
Chemical Synthesis Approaches for Fmoc-D-Cysteine
The synthesis of this compound is a cornerstone for its application in peptide chemistry. The process involves the protection of the α-amino group of D-cysteine with the fluorenylmethyloxycarbonyl (Fmoc) group.
Stereoselective Synthesis Pathways and Enantiomeric Purity Control
Maintaining the stereochemical integrity of D-cysteine during the introduction of the Fmoc group is paramount to prevent racemization, which can lead to the formation of undesired diastereomeric peptides. The enantiomeric purity of Fmoc-amino acids is a critical quality parameter, with high-purity starting materials essential for the successful synthesis of peptides. nih.goviris-biotech.de Gas chromatography-mass spectrometry (GC-MS) and chiral High-Performance Liquid Chromatography (HPLC) are common methods to confirm the enantiomeric purity of the final product. nih.goviris-biotech.de For instance, chiral HPLC can be employed for compounds containing a chromophoric group like Fmoc, which allows for UV detection. iris-biotech.de
To minimize racemization during peptide synthesis, specific strategies are employed. For example, when coupling Fmoc-D-Cys(Trt)-OH, using low-temperature conditions (0–4°C) with HOBt/DIC activation and limiting the deprotection time with piperidine (B6355638) can help retain high enantiomeric excess (>99%). Furthermore, the choice of activation reagents is crucial; carbodiimide (B86325) activation is often preferred over phosphonium (B103445) or uronium reagents, especially under microwave heating, to avoid significant racemization. nih.gov
Development of Optimized Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its subsequent use in peptide synthesis. The introduction of the Fmoc group is often achieved using reagents like 9-fluorenylmethyl chloroformate or Fmoc-N-hydroxysuccinimide. nih.gov However, these methods can lead to side reactions, such as the formation of Fmoc-β-Ala-OH or dipeptide impurities. nih.gov To circumvent these issues, improved oxime-based reagents have been developed for a cleaner introduction of the Fmoc group. nih.gov
During solid-phase peptide synthesis (SPPS), the choice of coupling reagents and bases significantly impacts the outcome. For cysteine residues, activation methods using phosphonium or uronium reagents can lead to racemization. nih.gov Therefore, carbodiimide activation is often recommended. nih.gov
Development and Application of Orthogonal Thiol Protecting Groups for D-Cysteine in Fmoc Chemistry
The thiol group of cysteine is highly reactive and requires protection during peptide synthesis to prevent unwanted side reactions, most notably oxidation to form disulfide bonds. semanticscholar.orgontosight.ai The concept of "orthogonality" in protecting groups is fundamental, allowing for the selective removal of one group in the presence of others, which is essential for complex peptide synthesis, especially those with multiple disulfide bonds. semanticscholar.orgrsc.orgnih.gov
Acid-Labile Protecting Groups for this compound
A variety of acid-labile protecting groups are available for the thiol side chain of cysteine in Fmoc-based SPPS. 5z.com The lability of these groups is determined by the stability of the carbocation formed during cleavage in acidic conditions. 5z.com
Trityl (Trt) : The trityl group is a widely used acid-labile protecting group for the cysteine thiol. ontosight.airsc.orgresearchgate.net It is typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA). ontosight.ai The use of scavengers is necessary to prevent the reattachment of the trityl cation to the deprotected thiol. While effective, the Trt group is bulky and hydrophobic, which can sometimes negatively impact the solubility of the protected peptide. researchgate.net
tert-Butyl (tBu) : The tert-butyl group is another common acid-labile protecting group. researchgate.net It is stable to the conditions used for Fmoc group removal but can be cleaved with strong acids like TFA. peptide.com The tBu group is less bulky than the Trt group.
4-Methoxytrityl (Mmt) : The 4-methoxytrityl group is a highly acid-sensitive protecting group, significantly more labile than the Trt group. cblpatras.grbachem.combachem.com It can be selectively removed using dilute TFA (e.g., 1%), allowing for on-resin manipulation of the cysteine residue while other acid-labile protecting groups remain intact. cblpatras.grpeptide.com This feature makes it particularly useful for the synthesis of peptides with specific modifications or multiple disulfide bridges. cblpatras.griris-biotech.de
2,4-Dimethoxybenzyl (Ddm) : The 2,4-dimethoxybenzyl group is another acid-labile protecting group used for cysteine. nih.govsmolecule.com
tert-Butylsulfanyl (tBuS) : The tert-butylsulfanyl group is stable to acidic conditions but can be removed by reducing agents like thiols or phosphines. researchgate.net This orthogonality makes it valuable for strategies requiring selective deprotection of the thiol group on the solid phase.
Tetrahydropyranyl (Thp) : The tetrahydropyranyl group is a nonaromatic, acid-labile protecting group that has shown advantages in minimizing cysteine racemization and side reactions compared to other groups like Trt. researchgate.netnih.goviris-biotech.deacs.org It also tends to improve the solubility of the protected peptide. researchgate.netiris-biotech.de The Thp group can be introduced by reacting cysteine with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. researchgate.net
Interactive Data Table: Acid-Labile Thiol Protecting Groups for this compound
| Protecting Group | Abbreviation | Key Features | Typical Cleavage Conditions |
| Trityl | Trt | Widely used, bulky, hydrophobic. rsc.orgresearchgate.netresearchgate.net | TFA, often with scavengers. ontosight.ai |
| tert-Butyl | tBu | Stable to Fmoc deprotection conditions. peptide.com | Strong acid (e.g., TFA). peptide.com |
| 4-Methoxytrityl | Mmt | Highly acid-sensitive, allows for selective on-resin deprotection. cblpatras.grbachem.compeptide.com | 0.5-1% TFA in DCM. cblpatras.grpeptide.com |
| 2,4-Dimethoxybenzyl | Ddm | Acid-labile protecting group. nih.govsmolecule.com | Acidic conditions. |
| tert-Butylsulfanyl | tBuS | Stable to acid, removed by reduction. researchgate.net | Thiols or phosphines. researchgate.net |
| Tetrahydropyranyl | Thp | Nonaromatic, reduces racemization, improves solubility. researchgate.netnih.goviris-biotech.deacs.org | Dilute acid (e.g., TFA/TIS/DCM). iris-biotech.de |
Differential Stability and Cleavage Kinetics of Various Protecting Groups
The different acid labilities of these protecting groups form the basis of orthogonal protection strategies. The Mmt group is significantly more acid-labile than the Trt group. cblpatras.grpeptide.com For example, 1% TFA can completely remove the Mmt group, while only cleaving a small percentage of the Trt group under the same conditions. cblpatras.gr This allows for the selective deprotection of a Cys(Mmt) residue in the presence of a Cys(Trt) residue.
The tBu group is stable to the standard TFA cleavage conditions used for many other protecting groups, requiring harsher acidic conditions or specific reagents for its removal. peptide.com The tBuS group offers a different dimension of orthogonality, as it is stable to acid but labile to reducing agents. This allows for its removal without affecting acid-labile groups.
The Thp group is also acid-labile and can be completely removed with a mixture of TFA, triisopropylsilane (B1312306) (TIS), and dichloromethane (B109758) (DCM) within minutes. iris-biotech.de
Impact on Coupling Efficiency and Peptide Elongation
Furthermore, the protecting group can influence the extent of racemization during coupling. Studies have shown that protecting groups like Thp can lead to lower levels of racemization compared to Trt. acs.org The use of certain protecting groups can also help to suppress other side reactions, such as the formation of piperidinylalanine at the C-terminus. researchgate.netnih.gov
Orthogonal Deprotection Strategies for Multi-Cysteine Containing Peptide Synthesis
A common combination for the synthesis of peptides with two disulfide bonds using Fmoc chemistry is the use of the acid-labile trityl (Trt) group and the acetamidomethyl (Acm) group. rsc.org The Trt groups are cleaved during the standard trifluoroacetic acid (TFA) treatment used for resin cleavage and deprotection of other side chains, leaving the Acm-protected cysteines intact. rsc.org The first disulfide bond can then be formed by oxidation of the free thiols. rsc.org Subsequently, the Acm groups can be removed by treatment with reagents like iodine to form the second disulfide bond. rsc.orgbachem.com
For more complex peptides with three or more disulfide bonds, a wider array of orthogonal protecting groups is necessary. The selection of these groups is crucial for the successful regioselective formation of the disulfide bridges. rockefeller.edu
Sequential Disulfide Bond Formation Methodologies
The sequential formation of disulfide bonds is a powerful strategy to ensure the correct pairing of cysteine residues in complex peptides. This methodology relies on the differential lability of various thiol protecting groups, allowing for their selective removal and subsequent oxidation to form one disulfide bond at a time. sigmaaldrich-jp.com
A well-established approach involves the use of a combination of protecting groups with distinct cleavage conditions. For instance, the synthesis of a peptide with two disulfide bridges can be achieved using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH. rsc.org After assembly of the peptide chain, treatment with TFA removes the Trt groups, and the first disulfide bond is formed through oxidation. rsc.org The Acm groups, stable to TFA, are then removed in a separate step, typically with iodine, to allow for the formation of the second disulfide bond. rsc.orgbachem.com
For the synthesis of peptides with three disulfide bonds, additional orthogonal protecting groups are required. rockefeller.edu One such strategy combines the use of Trt, Acm, and 4-methoxybenzyl (Meb) or 4-methylbenzyl (Mob) groups. rockefeller.edu The Trt groups are removed with TFA for the first disulfide bond formation. The Acm groups are then cleaved with iodine for the second, and finally, the Mob groups can be removed with a stronger acid cocktail like trifluoromethanesulfonic acid (TFMSA)/TFA to form the third disulfide bond. rsc.org
Another combination for regioselective disulfide bond formation involves the use of S-diphenylmethyl (Dpm) and S-4-methoxytrityl (Mmt) protecting groups. The Mmt group can be selectively removed on the solid phase with dilute TFA without affecting the Dpm group, allowing for the formation of the first disulfide bridge. Subsequent cleavage with a higher concentration of TFA removes the Dpm group for the formation of the second disulfide bond.
The use of the t-butylsulfenyl (tButhio) group, which is stable to both acid and piperidine but cleaved by reduction, offers another level of orthogonality. sigmaaldrich-jp.com However, its removal can be sluggish. sigmaaldrich-jp.com A more recent development, the 2,4,6-trimethoxyphenylsulfenyl (STmp) group, overcomes this limitation as it is readily cleaved by mild thiolysis, making it a valuable tool for orthogonal strategies. sigmaaldrich-jp.com A combination of STmp and Mmt protection has been successfully used in the solid-phase synthesis of conotoxin SI, a peptide with two disulfide bridges. sigmaaldrich-jp.com The STmp groups were removed with dithiothreitol (B142953) (DTT), followed by oxidation with N-chlorosuccinimide (NCS) to form the first disulfide bond. The Mmt groups were then removed with dilute TFA, and the second disulfide bond was formed by another NCS oxidation. sigmaaldrich-jp.com
The following table summarizes some common orthogonal protecting group combinations used in sequential disulfide bond formation:
| Protecting Group 1 | Protecting Group 2 | Protecting Group 3 | Cleavage Condition 1 | Cleavage Condition 2 | Cleavage Condition 3 |
| Trityl (Trt) | Acetamidomethyl (Acm) | TFA | Iodine | ||
| Trityl (Trt) | Acetamidomethyl (Acm) | 4-methoxybenzyl (Mob) | TFA | Iodine | TFMSA/TFA |
| 4-methoxytrityl (Mmt) | Diphenylmethyl (Dpm) | Dilute TFA | 95% TFA | ||
| 2,4,6-trimethoxyphenylsulfenyl (STmp) | 4-methoxytrityl (Mmt) | DTT | Dilute TFA |
Synthesis of Advanced this compound Derivatives for Specialized Research Applications
The versatility of this compound extends beyond its direct incorporation into peptide chains. Advanced derivatives can be synthesized to facilitate the production of complex peptides or to introduce specific functionalities for specialized research applications. These derivatives include pseudoproline dipeptides that aid in the synthesis of difficult sequences and conjugates with fluorescent or affinity tags for detection and purification purposes.
Design and Preparation of this compound Pseudoproline Dipeptide Building Blocks
The chemical synthesis of long peptides or those with sequences prone to aggregation can be challenging. bachem.com Pseudoproline dipeptides, which are oxazolidine (B1195125) or thiazolidine (B150603) derivatives of serine, threonine, or cysteine, are powerful tools to overcome these difficulties. bachem.comiris-biotech.de These building blocks disrupt the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during solid-phase synthesis. iris-biotech.de
Cysteine-derived pseudoprolines, specifically thiazolidines, are formed from a dipeptide where the cysteine residue is reversibly protected as a proline-like structure. bachem.comiris-biotech.de This induced "kink" in the peptide backbone disrupts intermolecular hydrogen bonding and improves the solvation of the growing peptide chain. iris-biotech.denih.gov The thiazolidine ring is introduced by using pre-formed Fmoc-Xaa-Cys(ψpro)-OH dipeptide building blocks during SPPS. merckmillipore.com These can be coupled using standard activation methods. merckmillipore.com
While initially, the high stability of thiazolidine-based pseudoprolines towards TFA was a concern, leading to long deprotection times, recent studies have shown that deprotection can be achieved within the typical timeframe of 1-3 hours using standard TFA cleavage cocktails. nih.gov The native cysteine-containing peptide is regenerated upon cleavage. merckmillipore.com The use of these cysteine-based pseudoproline dipeptides has been shown to be as effective as their serine or threonine-derived counterparts in preventing aggregation and improving the purity and yield of the final peptide. merckmillipore.com
The synthesis of this compound pseudoproline dipeptides involves the reaction of an N-Fmoc-protected amino acid with a D-cysteine derivative where the thiol and amino groups are available to form the thiazolidine ring.
Creation of this compound Conjugates with Fluorescent or Affinity Tags
The site-specific labeling of peptides with fluorescent or affinity tags is crucial for a wide range of biological studies, including protein tracking, localization, and interaction analysis. This compound provides a convenient handle for such modifications due to the high reactivity of its thiol side chain.
Fluorescent Tags:
A variety of fluorescent dyes can be conjugated to the thiol group of D-cysteine. One common strategy involves the synthesis of this compound derivatives where the side chain is pre-functionalized with a fluorescent moiety. For example, fluorescent D-cysteines have been synthesized through the 1,4-conjugate addition of aryl thiols to a chiral dehydroalanine (B155165) derivative. nih.gov The resulting adducts can then be converted to the corresponding N-Fmoc-D-cysteine derivatives for use in SPPS. nih.gov Coumarin and dansyl derivatives of D-cysteine have been successfully incorporated into cell-penetrating peptides using this method. nih.gov
Alternatively, a peptide containing a D-cysteine residue can be synthesized first, and the fluorescent tag can be attached to the deprotected thiol group on the solid phase or in solution. beilstein-journals.orgbeilstein-journals.org Reagents such as iodoacetamido- or maleimido-functionalized dyes are commonly used for this purpose. nih.govresearchgate.net
Affinity Tags:
Affinity tags are valuable for the purification and detection of peptides. Biotin (B1667282) is a widely used affinity tag due to its strong and specific interaction with streptavidin or avidin. Peptides can be biotinylated at a D-cysteine residue through its thiol group. ulisboa.pt This can be achieved by reacting the peptide with a maleimide- or iodoacetamide-functionalized biotin derivative.
Another approach for introducing tags involves the use of bifunctional linkers. For example, a lysine (B10760008) residue with an orthogonally protected side chain, such as Fmoc-L-Lys(Mmt)-OH, can be incorporated into the peptide. iris-biotech.de After deprotection of the Mmt group, an this compound derivative can be coupled to the lysine side chain, providing a site for subsequent conjugation. iris-biotech.de
The following table lists some examples of fluorescent and affinity tags that can be conjugated to this compound.
| Tag Type | Tag Name | Reactive Group for Cysteine Conjugation |
| Fluorescent | Fluorescein (FITC) | Maleimide, Iodoacetamide |
| Fluorescent | Rhodamine | Maleimide, Iodoacetamide |
| Fluorescent | Cyanine Dyes (e.g., Cy3, Cy5) | Maleimide, Iodoacetamide |
| Fluorescent | Coumarin | Thiol-reactive derivatives |
| Fluorescent | Dansyl | Thiol-reactive derivatives |
| Affinity | Biotin | Maleimide, Iodoacetamide |
| Affinity | His-tag (polyhistidine) | Can be incorporated into the peptide sequence |
Advanced Applications of Fmoc D Cysteine in Peptide and Protein Assembly
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Influence of Coupling Reagents and Base Additives
Strategies for Minimizing Side Reactions in Fmoc-D-Cysteine Containing Peptide Elongation
Beyond epimerization, other side reactions can occur during the elongation of peptide chains containing this compound. One of the most significant is the formation of a 3-(1-piperidinyl)alanine byproduct.
The formation of 3-(1-piperidinyl)alanine is a problematic side reaction that primarily occurs with C-terminal cysteine residues during Fmoc-based SPPS. iris-biotech.depeptide.com This byproduct arises from a base-catalyzed β-elimination of the protected thiol group from the cysteine residue, which forms a dehydroalanine (B155165) intermediate. peptide.com The dehydroalanine then undergoes a Michael addition reaction with piperidine (B6355638), the base used for Fmoc deprotection, resulting in the formation of the 3-(1-piperidinyl)alanine adduct. iris-biotech.depeptide.com This side product has a mass shift of +51 Da, which can be detected by mass spectrometry. peptide.com
Several strategies can be employed to prevent or minimize the formation of this byproduct:
Choice of Thiol Protecting Group: The nature of the cysteine side-chain protecting group plays a crucial role. Sterically bulky protecting groups can hinder the β-elimination reaction. The trityl (Trt) group is commonly used and has been shown to minimize, though not completely eliminate, this side reaction. peptide.com The tetrahydropyranyl (Thp) protecting group has also been reported to reduce the formation of 3-(1-piperidinyl)alanine compared to other protecting groups like Trt, Dpm, Acm, and S-tBu. rsc.orgresearchgate.netresearchgate.net
Resin Selection: As with epimerization, the choice of resin is important for C-terminal cysteine residues. Using trityl-type resins, such as 2-chlorotrityl resin, is recommended to reduce the incidence of this side reaction.
Fmoc Deprotection Conditions: Modifying the Fmoc deprotection conditions can also be effective. The use of alternative, less nucleophilic bases or reducing the concentration and exposure time to piperidine can help. A study demonstrated that using 30% 4-methylpiperidine (B120128) in DMF containing 0.5 M OxymaPure for Fmoc removal effectively minimizes the formation of the piperidinyl-alanine adduct. csic.esacs.org The presence of the acidic additive Oxyma helps to buffer the basicity of the deprotection solution.
Table 3: Summary of Strategies to Minimize 3-(1-Piperidinyl)alanine Formation
| Strategy | Approach | Rationale |
| Thiol Protecting Group | Use of bulky groups like Trt or Thp. researchgate.netpeptide.com | Steric hindrance reduces the rate of β-elimination. |
| Resin Choice | Employ trityl-type resins (e.g., 2-chlorotrityl). | The linkage to the resin influences the susceptibility to side reactions. |
| Fmoc Deprotection | Use buffered base solutions (e.g., 4-methylpiperidine with Oxyma). csic.esacs.org | Reduces the basicity and nucleophilicity of the deprotection cocktail. |
Solvent and Temperature Effects on Reaction Purity
The purity of synthetic peptides is paramount, and the conditions under which coupling reactions are performed play a significant role. The choice of solvent and the reaction temperature can profoundly impact the efficiency and fidelity of incorporating this compound into a growing peptide chain.
Key factors influencing reaction purity include the prevention of side reactions such as racemization and aspartimide formation. scholaris.ca For cysteine derivatives, racemization during coupling is a notable concern, particularly when using base-mediated activation methods. bachem.com
Solvent Selection:
Dimethylformamide (DMF): A common solvent in SPPS, DMF effectively solubilizes protected amino acids. However, at elevated temperatures, it can increase the risk of racemization.
Dichloromethane (B109758) (DCM): Performing coupling reactions in DCM, especially at reduced temperatures (e.g., 0°C), can mitigate the risk of racemization.
Less Polar Solvent Mixtures: The use of less polar binary solvent mixtures, such as dimethyl sulfoxide/ethyl acetate (B1210297) (DMSO/EtOAc) and N-butylpyrrolidone/1,3-dioxolane (NBP/DOL), in conjunction with alternative bases like pyrrolidine, has shown promise in achieving high crude peptide purities comparable to or better than traditional DMF/piperidine systems. acs.org
Temperature Control:
Elevated Temperatures: While higher temperatures can accelerate both diffusion and reaction kinetics, they also increase the likelihood of side reactions. chemrxiv.org For instance, coupling of cysteine residues is often performed at a lower temperature (e.g., 50°C) compared to other amino acids (e.g., 75°C) to minimize side chain racemization. biotage.com
Microwave-Assisted Synthesis: Short-duration microwave irradiation can accelerate coupling reactions without compromising purity, offering a method to increase efficiency while controlling the thermal exposure. For example, coupling at 50°C for 5 minutes has been shown to be effective.
Low-Temperature Coupling: To preserve stereochemical integrity, coupling at low temperatures (0–4°C) with additives like hydroxybenzotriazole (B1436442) (HOBt) is recommended.
| Parameter | Condition | Impact on Purity |
| Solvent | DMF | Good solubility, but increased racemization risk at high temperatures. |
| DCM | Reduced racemization risk, especially at 0°C. | |
| DMSO/EtOAc | Can yield high purity with appropriate base selection. acs.org | |
| Temperature | High (e.g., 75°C) | Faster reaction, but increased risk of side reactions like racemization. chemrxiv.orgbiotage.com |
| Moderate (e.g., 50°C) | Balances reaction speed and purity for sensitive residues like cysteine. biotage.com | |
| Low (e.g., 0-4°C) | Minimizes racemization, preserving stereochemical integrity. | |
| Additives | HOBt/HOAt | Reduces epimerization during activation. |
Native Chemical Ligation (NCL) and Related Chemoselective Ligation Strategies
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide segments. illinois.edunih.govscispace.com The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. ucl.ac.uk The use of D-cysteine in these strategies offers unique advantages for creating novel protein architectures.
The fundamental mechanism of NCL involves the chemoselective reaction between the N-terminal cysteine of one peptide and the C-terminal thioester of another. acs.org This process consists of a reversible transthioesterification followed by an irreversible S-to-N acyl shift, resulting in the formation of a native peptide bond. illinois.eduacs.org The reaction is highly specific and can be performed in aqueous solution at neutral pH, even in the presence of other internal cysteine residues. mdpi.com
The incorporation of an N-terminal D-cysteine allows for the synthesis of mirror-image proteins or peptides with increased resistance to proteolysis. peptide.com This is particularly valuable in the development of therapeutic peptides with longer in vivo half-lives.
A significant challenge in Fmoc-based SPPS is the instability of the C-terminal thioester to the basic conditions used for Fmoc group removal. rsc.orgacs.org To overcome this, "crypto-thioesters" or thioester surrogates have been developed. These are stable precursors that can be converted into the reactive thioester in situ under the conditions of the NCL reaction. rsc.orgrsc.org
One innovative approach involves the use of a C-terminal N-(2-hydroxybenzyl)cysteine moiety. rsc.org This "device" undergoes an amide-to-thioester rearrangement at neutral pH, facilitated by intramolecular catalysis from the neighboring phenol (B47542) group. rsc.org This method allows for the fully automated Fmoc-SPPS of peptide crypto-thioesters that can be directly used in NCL reactions. rsc.orgnih.gov The use of D-cysteine within these crypto-thioesters enables the synthesis of D-peptide segments for ligation. researchgate.net Other thioester surrogates include N-sulfanylethylanilides and bis(2-sulfanylethyl)amido (SEA) groups. acs.org
Peptide macrocyclization is a widely used strategy to constrain the conformation of peptides, often leading to increased receptor affinity, stability, and bioavailability. researchgate.net this compound plays a crucial role in several macrocyclization techniques.
Intramolecular NCL: A linear peptide containing both an N-terminal D-cysteine and a C-terminal thioester (or crypto-thioester) can undergo intramolecular NCL to form a cyclic peptide. illinois.eduacs.org This method is highly efficient for creating homodetic cyclic peptides. acs.orgacs.org The inclusion of a D-amino acid in the linear precursor can promote more efficient cyclization. peptide.com
Thioether Linkages: The nucleophilic thiol group of a D-cysteine residue can react with an electrophilic group on another part of the peptide to form a stable thioether bridge. rsc.orgnih.gov This can be achieved through reactions such as thiol-ene or thiol-yne coupling, or by reaction with a bromoacetylated residue. rsc.orgnih.govresearchgate.net
Disulfide Bridging: While disulfide bonds are common in nature, creating specific disulfide linkages in peptides with multiple cysteines can be challenging. rsc.org The strategic placement of D-cysteine can influence the folding and formation of specific disulfide bridges.
Development of D-Cysteine Containing Crypto-Thioesters and Thioester Surrogates
Bioconjugation and Functionalization of Peptides and Proteins
The unique reactivity of the cysteine thiol group makes it an ideal target for site-specific modification of biomolecules. rsc.orgthno.org The incorporation of D-cysteine via Fmoc-SPPS allows for the introduction of a reactive handle at a precise location within a synthetic peptide or protein.
The thiol group of D-cysteine is a soft nucleophile that can react selectively with soft electrophiles under physiological conditions. rsc.org This chemoselectivity allows for the specific labeling of peptides and proteins with a variety of functional moieties, such as fluorescent probes, cytotoxic drugs for antibody-drug conjugates (ADCs), or polyethylene (B3416737) glycol (PEG) chains for improving pharmacokinetic properties. rsc.orgd-nb.info
Commonly used reactions for thiol modification include:
Michael Addition: Reaction with maleimides is a widely used method for cysteine conjugation, though the resulting thioether linkage can sometimes be unstable. thno.orgrsc.org
Thiol-ene and Thiol-yne Reactions: These "click" reactions provide stable thioether linkages and are bioorthogonal. nih.govrsc.org
Reaction with Haloacetamides: Chloro- or iodoacetamides react specifically with thiols to form stable thioether bonds. researchgate.net
The low natural abundance of cysteine compared to other nucleophilic amino acids like lysine (B10760008) makes it an excellent choice for achieving site-specific modifications with a controlled stoichiometry. thno.orgrsc.org By incorporating this compound during synthesis, a unique reactive site can be engineered into a biomolecule, enabling precise control over its functionalization. scispace.com
Creation of Peptide-Based Hybrid Constructs for Surface Immobilization and Biosensing
The unique reactivity of the thiol side chain of D-cysteine is harnessed to create sophisticated peptide-based hybrid constructs for surface immobilization and the development of advanced biosensors. The ability of the thiol group to form strong covalent bonds with noble metal surfaces, particularly gold, makes this compound an invaluable building block in this field. This immobilization is a critical step in the fabrication of biosensors, as it provides a stable and oriented presentation of the bioactive peptide for target recognition. mdpi.comresearchgate.net
One common strategy involves the self-assembly of D-cysteine-containing peptides onto gold electrodes or nanoparticles. rsc.org The sulfur atom in the cysteine residue readily forms a stable gold-sulfur (Au-S) bond, anchoring the peptide to the surface. This method has been employed to construct electrochemical biosensors for various diagnostic purposes. For instance, a cyclic peptide containing cysteine has been self-assembled onto a gold nanoparticle-modified electrode to create a stable and sensitive platform for detecting viral antigens. rsc.org The use of D-amino acids in such constructs can confer enhanced resistance to enzymatic degradation, a crucial feature for biosensors designed to function in biological fluids like human blood. rsc.org
Beyond direct surface attachment, this compound can be incorporated into peptides designed to self-assemble into larger supramolecular structures, such as hydrogels. For example, researchers have reported that a tripeptide composed of Fmoc-phenylalanine-phenylalanine-cysteine can spontaneously form a stable hydrogel from a micellar state. uniroma1.it These peptide-based hydrogels can serve as three-dimensional scaffolds for entrapping biorecognition elements or as the sensing medium itself, opening avenues for novel biosensor designs and tissue engineering applications. uniroma1.it
Furthermore, the precise placement of a D-cysteine residue, often at the C-terminus, allows for the controlled orientation of the peptide on a substrate. This has been demonstrated in studies of peptide-nucleic acid interactions, where chemically synthesized peptides featuring a C-terminal D-cysteine were used to link the peptide to a magnetized substrate. acs.org This site-specific immobilization is crucial for investigating the structure-function relationships of the peptide and ensuring that its binding sites are accessible for interaction with the target analyte.
Engineering of Constrained Peptide Architectures and Foldamers
The incorporation of this compound is a powerful strategy for engineering peptides with constrained architectures and creating foldamers—non-natural oligomers that mimic the well-defined secondary structures of proteins. These constrained structures are often more stable, potent, and selective than their linear, flexible counterparts.
Design and Synthesis of D-Cysteine Containing Disulfide-Rich Peptides
Disulfide-rich peptides (DRPs) are a class of natural and engineered peptides known for their exceptional stability, which is conferred by a network of interlocking disulfide bonds. biosynth.comgoogle.com The precise formation of these bonds is a significant synthetic challenge, especially when multiple cysteine residues are present, as this can lead to a mixture of isomers with different disulfide connectivities. rsc.org The use of this compound, in conjunction with orthogonal protecting group strategies, is essential for the regioselective formation of specific disulfide patterns. biosynth.com
The synthesis of DRPs typically employs Fmoc solid-phase peptide synthesis (SPPS). To direct the formation of the correct disulfide bridges, different cysteine residues in the peptide sequence are protected with groups that can be removed under distinct chemical conditions. For example, a combination of acid-labile (e.g., Trityl, Trt), iodine-sensitive (e.g., Acetamidomethyl, Acm), and other selectively removable groups allows for the stepwise deprotection and oxidation of specific cysteine pairs. biosynth.comresearchgate.net The use of Fmoc-D-Cys derivatives with these varied protecting groups expands the toolbox for creating complex, multi-cyclic peptide topologies. biosynth.com
Researchers have successfully designed hyperstable, heterochiral (containing both L- and D-amino acids) constrained peptides by incorporating D-cysteine. bakerlab.org In one notable example, a 26-residue peptide was designed to have a novel topology consisting of a right-handed and a left-handed α-helix, connected by a disulfide bond between an L-cysteine and a D-cysteine. bakerlab.org This designed heterochiral peptide demonstrated exceptional thermal and chemical stability. bakerlab.org Such strategies highlight how the inclusion of D-cysteine can be used to access unique and stable three-dimensional structures not readily found in natural proteins.
Table 1: Common Cysteine Protecting Groups in Fmoc SPPS for Disulfide-Rich Peptide Synthesis This interactive table summarizes protecting groups used to control disulfide bond formation.
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To | Key Features |
| Trityl | Trt | TFA-based cleavage cocktail (e.g., 95% TFA) | Acm, StBu | Commonly used for routine synthesis; removed during final cleavage. |
| Acetamidomethyl | Acm | Iodine (I₂) or silver trifluoromethanesulfonate (B1224126) (AgOTf) | Trt, Dpm, StBu | Stable to TFA; allows for on-resin or solution-phase disulfide formation. biosynth.com |
| Diphenylmethyl | Dpm | Higher concentrations of TFA (e.g., 50-95%) or specific scavengers | Acm, Mmt | More stable to dilute TFA than Trt, enabling selective deprotection schemes. |
| S-tert-butylthio | StBu | Reduction with phosphines (e.g., TCEP, P(n-Bu)₃) | Trt, Acm | Removed under mild, reductive conditions. biosynth.com |
| 4-methoxytrityl | Mmt | 1-3% TFA in DCM (mildly acidic conditions) | Acm, Dpm | Highly acid-labile; allows for selective on-resin deprotection. |
Impact of D-Cysteine Chirality on Peptide Conformational Constraints and Topologies
A compelling example is seen in studies of peptides with an i, i+3 disulfide linkage, a motif intended to nucleate helical structures. nih.gov In a comparative study, two dodecapeptides were synthesized: one with an L-Cys(i), L-Cys(i+3) pair and another with a D-Cys(i), L-Cys(i+3) pair. nih.gov While the L,L-peptide failed to form a well-defined structure, the cyclic D,L analog adopted a distinct helical conformation (though not a standard α-helix) in a micelle environment. nih.gov This demonstrates that the chirality of the cysteine residue is a critical determinant of the resulting structure, with the D-amino acid inducing a unique turn and helical fold. nih.gov
The influence of D-cysteine chirality extends to even small peptides. In a study on isomeric tripeptides, the D-cysteine-containing analog was found to adopt a unique bent conformation upon deprotonation of its thiol group, which enabled more favorable internal hydrogen bonding compared to its L-cysteine counterpart. capes.gov.brnsf.gov This subtle change in chirality resulted in a measurable difference in the peptide's intrinsic acidity. capes.gov.brnsf.gov
Furthermore, the strategic placement of D-cysteine has been used to create entirely novel protein topologies. By combining D-amino acids with L-amino acids, researchers have designed heterochiral peptides with topologies not observed in nature, such as a structure containing both a right-handed and a left-handed α-helix. bakerlab.org The connection between these opposing helical segments was made possible by a disulfide bond between a D-cysteine and an L-cysteine, resulting in a hyperstable fold. bakerlab.org The chirality inversion has also been shown to have functional consequences beyond structure; reversing the chirality of a terminal cysteine residue from L to D was found to invert the spin-selective binding of a peptide to DNA. acs.org
Table 2: Conformational Differences in Dodecamer Peptides with Chiral Cysteine Variation This interactive table details the findings from a comparative study on peptide conformation. nih.gov
| Peptide Analog | Environment | Observed Conformation |
| Linear L-Cys Peptide | Aqueous Solution | No evidence of secondary structure. |
| Linear L-Cys Peptide | Micellar Solution | Bent conformation with turns, no evidence of helices. |
| Cyclic L,L-Peptide | Aqueous Solution | Turn centered around the cysteine residues. |
| Cyclic L,L-Peptide | Micellar Solution | Not well-defined, evidence of one helical turn. |
| Cyclic D,L-Peptide | Micellar Solution | Helical structure (non-α-helix) from residue 2 to 9. |
Fmoc D Cysteine in the Development of Biochemical and Structural Probes for Research
Design and Synthesis of Fluorescently Labeled Peptides Incorporating Fmoc-D-Cysteine
The introduction of fluorescent labels into peptides is a cornerstone of modern biochemical research, facilitating the visualization and quantification of biological processes. This compound serves as a versatile handle for the site-specific incorporation of fluorophores. The thiol side chain of the D-cysteine residue, once deprotected, is highly nucleophilic and can readily react with various fluorophore-containing reagents.
The synthesis of such fluorescently labeled peptides typically follows the Fmoc/tBu solid-phase strategy. rsc.org Fmoc-D-Cys(Trt)-OH is a commonly used derivative where the trityl (Trt) group protects the sulfhydryl group during synthesis and is cleaved under acidic conditions. nih.gov This allows for the selective deprotection of the cysteine thiol on the solid support or after cleavage, followed by conjugation with a fluorescent dye. A variety of fluorescent dyes, such as Alexa Fluor dyes, can be conjugated to the cysteine residue. thermofisher.com
The choice of fluorophore and its attachment site can be tailored for specific applications. For instance, Förster Resonance Energy Transfer (FRET) pairs can be incorporated to study dynamic processes like peptide folding or enzyme activity. The rigidity imparted by the D-amino acid can influence the local environment of the fluorophore, potentially affecting its quantum yield and lifetime, which must be considered in the design of the probe.
Table 1: Examples of Fluorescent Probes and Their Applications
| Probe Type | Design Principle | Application |
|---|---|---|
| FRET-based Protease Substrate | A peptide containing a D-cysteine for fluorophore attachment and a recognition sequence for a specific protease, flanked by a FRET pair. | Real-time monitoring of protease activity. |
| Localization Peptides | A peptide with a cell-penetrating sequence and a D-cysteine conjugated to a fluorophore. | Imaging the subcellular localization of the peptide. |
The synthesis of a Sox-based fluorescent probe provides an example of the chemical steps involved. While the original procedure may use L-cysteine, the principle is directly applicable to this compound. The process involves the on-resin alkylation of the deprotected cysteine thiol with a brominated Sox fluorophore (Sox-Br). nih.gov Alternatively, a pre-functionalized building block, Fmoc-Cys(Sox)-OH, can be directly incorporated during SPPS. nih.gov
Development of Affinity Probes and Activity-Based Probes Utilizing this compound for Target Elucidation
Affinity probes and activity-based probes (ABPs) are powerful tools for identifying and characterizing protein targets in complex biological mixtures. This compound is instrumental in the synthesis of these probes, particularly those targeting enzymes that interact with cysteine residues, such as cysteine proteases and certain phosphatases. The inclusion of D-cysteine can enhance the probe's resistance to degradation by endogenous proteases, increasing its effective concentration and labeling efficiency in a cellular context.
Activity-based probes typically consist of three components: a reactive group (warhead) that covalently modifies the target enzyme, a recognition element (often a peptide sequence) that directs the probe to the desired enzyme class, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and purification. The peptide backbone, synthesized using Fmoc-amino acids including this compound, provides the specificity.
A general strategy for synthesizing peptide-based ABPs involves solid-phase synthesis of the peptide sequence, followed by the coupling of the warhead. stanford.edu For cysteine proteases, common warheads include acyloxymethyl ketones (AOMKs) or vinyl sulfones. The use of this compound within the peptide sequence can influence the probe's binding affinity and selectivity for its target. The synthesis of azapeptide activity-based probes for the SARS-CoV-2 main protease, a cysteine protease, highlights the modular nature of this approach, where a cysteine-reactive warhead is attached to a peptide-like scaffold. upf.edu
Table 2: Components of a D-Cysteine Containing Activity-Based Probe
| Component | Function | Example Moiety |
|---|---|---|
| Recognition Element | Provides specificity for the target enzyme family. | Peptide sequence mimicking the natural substrate. |
| Reactive Group (Warhead) | Forms a covalent bond with the active site of the enzyme. | Acyloxymethyl ketone (AOMK), vinyl sulfone. |
| Reporter Tag | Enables detection and isolation of the probe-enzyme complex. | Biotin, Fluorescein, Rhodamine. |
| D-Cysteine | Enhances proteolytic stability and provides a site for tag attachment. | Incorporated within the peptide recognition element. |
The development of these probes allows for the profiling of enzyme activities in complex proteomes, a field known as activity-based protein profiling (ABPP). researchgate.net The stability conferred by the D-cysteine residue is a significant advantage in these experiments, which are often performed in cell lysates or even live cells.
Application of this compound for Isotope Labeling in Advanced Spectroscopic Studies (e.g., NMR, EPR)
Isotope labeling is an indispensable technique in advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) for elucidating the structure and dynamics of peptides and proteins. This compound, enriched with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), can be incorporated into synthetic peptides to serve as a site-specific spectroscopic probe.
Inexpensive methods for isotopically labeling cysteine-containing peptides have been developed. nih.gov For example, alkylation of the cysteine thiol with isotopically labeled N-ethyl-iodoacetamide (e.g., N-D5-ethyl-iodoacetamide) can be used for mass spectrometry-based quantification. nih.gov While this is a post-synthetic modification, the principle of using isotopes at the cysteine position is central. For NMR, the use of Fmoc-D-Cys with isotopes incorporated into the amino acid backbone or side chain during synthesis is more common. isotope.comckisotopes.com
Table 3: Isotopically Labeled this compound Derivatives for Spectroscopic Studies
| Isotope Label | Spectroscopic Method | Information Gained |
|---|---|---|
| ¹³C, ¹⁵N | NMR | Backbone and side-chain assignments, structural restraints (distances, dihedral angles), dynamics. |
| ²H (Deuterium) | NMR | Simplification of ¹H spectra, studies of dynamics and solvent accessibility. |
For EPR studies, the thiol group of the D-cysteine residue is an ideal site for the attachment of a stable radical (spin label), such as a nitroxide moiety. By introducing two spin-labeled D-cysteine residues at specific positions in a peptide, the distance between them can be measured, providing valuable information about the peptide's conformation and conformational changes upon binding to a target.
Probing Protein-Ligand Interactions and Conformational Dynamics with D-Cysteine Containing Peptides
Peptides containing D-amino acids often exhibit unique conformational properties and increased stability, making them excellent tools for studying protein-ligand interactions. The incorporation of a D-cysteine residue using an Fmoc-protected derivative can significantly influence a peptide's three-dimensional structure and its binding affinity for a target protein.
The presence of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns or helical conformations, which may be crucial for receptor recognition. biorxiv.org The altered stereochemistry at the α-carbon of the D-cysteine residue can lead to different side-chain orientations and backbone torsion angles compared to its L-counterpart, potentially creating novel interaction surfaces. researchgate.net This can result in peptides with enhanced or even entirely new biological activities.
The conformational dynamics of peptides are also affected by the inclusion of D-amino acids. Studies on contryphans, a family of Conus peptides containing D-amino acids, have shown that these residues can stabilize specific conformations and influence the interconversion between different states. nih.gov While these are natural examples, the principles apply to synthetic peptides incorporating this compound.
Furthermore, the unique properties of the cysteine side chain can be exploited. The thiol group can participate in disulfide bonds, either with another cysteine in the same peptide (intramolecular) or with a cysteine in a target protein (intermolecular), effectively trapping a binding interaction. The enhanced acidity of the thiol group in a D-cysteine containing peptide has been observed, which is attributed to a unique bent conformation adopted upon deprotonation. researchgate.net
Table 4: Effects of D-Cysteine Incorporation on Peptide Probes
| Property | Effect of D-Cysteine | Research Application |
|---|---|---|
| Proteolytic Stability | Increased resistance to degradation by proteases. | Longer in vivo half-life, more stable probes for binding assays. |
| Conformation | Can induce specific secondary structures (e.g., β-turns) and alter peptide backbone flexibility. | Creation of peptidomimetics with improved binding affinity and selectivity. |
| Binding Interactions | Presents altered side-chain orientations for novel interactions with target proteins. | Development of agonists or antagonists with unique binding modes. |
Utilization in Enzyme Active Site Studies and Mechanistic Investigations
The incorporation of this compound into peptide substrates or inhibitors provides a powerful tool for investigating the mechanisms of enzymes, particularly those whose function involves cysteine residues. Cysteine proteases, for example, have a catalytic cysteine in their active site that is essential for their function. rsc.org
By synthesizing peptide inhibitors with a D-cysteine residue, researchers can probe the stereospecificity of the enzyme's active site. An enzyme that can tolerate a D-amino acid at a specific position in its substrate or inhibitor may have a more spacious or flexible active site. Conversely, a strict requirement for an L-amino acid indicates tight steric constraints.
The reactive thiol group of the D-cysteine can also be used to map the active site. For instance, a peptide containing a D-cysteine and a photo-crosslinking group can be used to covalently link the peptide to the enzyme upon UV irradiation, allowing for the identification of binding site residues.
Furthermore, the synthesis of peptides containing a cysteine-dimedone adduct, using a building block like Fmoc-Cys(Dmd)-OH, allows for the investigation of redox processes. researchgate.net Dimedone is a chemical probe for detecting cysteine sulfenic acid, a transient intermediate in the oxidation of thiols. By using a stable peptide standard containing this modification (synthesized with a D-cysteine analog if desired for stability), researchers can probe for the formation of such intermediates in enzymatic reactions. researchgate.net This is highly relevant for studying the mechanisms of oxidoreductases and other enzymes involved in redox signaling. mdpi.com
The study of aminovinyl-cysteine (AviCys) formation, a post-translational modification found in some antimicrobial peptides, provides another example. acs.orgnih.gov The biosynthesis involves enzymes that act on a C-terminal cysteine. Synthetic peptide analogues containing D-cysteine could be used to probe the substrate specificity and mechanism of these enzymes.
Analytical and Characterization Methodologies for Fmoc D Cysteine Containing Systems
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in peptide science, serving the dual purposes of assessing the purity of a synthesized peptide and isolating the target molecule from a complex mixture of reagents and by-products. For peptides containing Fmoc-D-cysteine, specific chromatographic methods are employed to address challenges such as enantiomeric purity and the hydrophobicity imparted by the Fmoc group.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and purification for synthetic peptides, including those containing this compound. chemimpex.comtcichemicals.comsigmaaldrich.comchemimpex.com Reversed-phase HPLC (RP-HPLC) is the most common modality, separating peptides based on their hydrophobicity.
Analytical RP-HPLC is used to determine the purity of the crude or purified peptide. A small amount of the sample is injected onto an analytical column, typically a C18 column, and eluted with a gradient of an organic solvent (like acetonitrile) in an aqueous solvent (like water), both usually containing an ion-pairing agent such as trifluoroacetic acid (TFA). worktribe.comrsc.orgnih.gov The peptide's retention time, peak shape, and area percentage provide a quantitative measure of its purity. For this compound containing peptides, the hydrophobic Fmoc group significantly increases the retention time compared to its non-Fmoc counterpart. Purity levels of ≥98% are often confirmed by analytical HPLC for commercial-grade this compound derivatives. chemimpex.comchemimpex.com
Preparative RP-HPLC is employed to isolate the desired peptide from impurities generated during synthesis. wiley-vch.debachem.comrsc.org This technique uses larger columns and higher flow rates to handle larger sample loads. worktribe.com Fractions are collected as they elute from the column and are individually analyzed for purity. Those fractions containing the pure peptide are then pooled and lyophilized. The purification of peptides containing this compound often requires careful optimization of the gradient elution to resolve the target peptide from closely related impurities, such as deletion sequences or isomers.
Below is an interactive table summarizing typical HPLC conditions for the analysis and purification of peptides containing cysteine derivatives.
| Parameter | Analytical HPLC | Preparative HPLC | Key Considerations for this compound Peptides |
| Column | C18, 5 µm particle size (e.g., 4.6 x 150 mm) worktribe.compreprints.org | C18, 5-10 µm particle size (e.g., 19 x 150 mm or larger) worktribe.com | The hydrophobic Fmoc group increases retention; a strong organic mobile phase is needed for elution. |
| Mobile Phase A | 0.1% TFA in Water rsc.org | 0.1% TFA in Water worktribe.com | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile rsc.org | 0.1% TFA in Acetonitrile worktribe.com | Acetonitrile is the common organic modifier. |
| Flow Rate | 0.8 - 1.0 mL/min rsc.orgpreprints.org | 6 - 120 mL/min depending on column size worktribe.comwiley-vch.de | Higher flow rates are used for larger columns to reduce run times. |
| Detection | UV at 214 nm and 280 nm worktribe.com | UV at 220 nm and 280 nm ulisboa.pt | The Fmoc group has a strong UV absorbance around 265 nm, which can also be used for detection. |
| Gradient | Linear gradient, e.g., 5-60% B over 30 min preprints.org | Step or linear gradient, optimized for separation ulisboa.pt | A shallow gradient may be required to separate closely eluting impurities. |
Advanced Chromatographic Methods for Baseline Enantiomeric Resolution of D- and L-Cysteine in Peptides
Ensuring the enantiomeric purity of peptides containing D-amino acids is critical, as the presence of the incorrect enantiomer can drastically alter the peptide's structure and function. While standard RP-HPLC is generally insufficient for separating enantiomers, advanced chiral chromatographic techniques are available. nih.gov
One common approach involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. researchgate.net These diastereomers can then be separated on a standard achiral RP-HPLC column. researchgate.netmdpi.com This method is highly sensitive and allows for the quantification of even small amounts of the undesired L-cysteine enantiomer.
Alternatively, chiral HPLC can be used for the direct separation of enantiomers without derivatization. mdpi.comcat-online.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. nih.govmdpi.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven effective for the enantiomeric separation of underivatized amino acids, including cysteine. sigmaaldrich.com The choice of mobile phase is crucial for achieving baseline resolution with chiral HPLC. sigmaaldrich.com
Mass Spectrometry for Sequence Verification and Post-Synthetic Modification Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of synthesized peptides containing this compound and for verifying their amino acid sequence.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and large molecules like peptides. researchgate.netmdpi.com In ESI-MS, the peptide solution is sprayed through a heated capillary at a high potential, generating multiply charged ions. This allows for the analysis of peptides with molecular weights exceeding the mass range of the analyzer. ESI-MS is often coupled with liquid chromatography (LC-MS) to provide mass information for each peak separated by HPLC. rsc.org This is particularly useful for analyzing complex mixtures from crude peptide synthesis reactions. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique commonly used for peptide analysis. ulisboa.ptrsc.orgscielo.org.mxmdpi.comnih.gov The peptide is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. ulisboa.ptnih.gov A pulsed laser beam desorbs and ionizes the peptide, typically forming singly charged ions. The time it takes for the ions to travel through a flight tube to the detector is proportional to their m/z. MALDI-TOF MS is known for its high sensitivity, speed, and tolerance to salts and buffers, making it ideal for rapid screening of synthesis products and purified fractions. rsc.orgscielo.org.mx
The following table compares the key features of ESI-MS and MALDI-TOF MS for the analysis of this compound peptides.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Ionization Process | Soft ionization from solution phase | Soft ionization from solid phase (co-crystallized with matrix) |
| Typical Ions | Multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) preprints.orgulisboa.pt | Primarily singly charged ions ([M+H]⁺) ulisboa.ptrsc.org |
| Coupling | Easily coupled with HPLC (LC-MS) rsc.org | Typically used for offline analysis of discrete samples |
| Sample Prep | Sample is dissolved in a suitable solvent ulisboa.pt | Sample is mixed and co-crystallized with a matrix ulisboa.ptnih.gov |
| Advantages | Provides information on charge state distribution, suitable for complex mixtures | High throughput, tolerant to some impurities, good for high mass compounds |
| Application | Purity analysis, sequence confirmation, structural studies researchgate.netmdpi.com | Rapid screening, molecular weight determination, peptide mapping scielo.org.mxmdpi.com |
Tandem Mass Spectrometry for Comprehensive Characterization of this compound Containing Peptides
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of a peptide. acs.orgaston.ac.uk In an MS/MS experiment, a specific precursor ion (the molecular ion of the peptide) is selected and then fragmented by collision-induced dissociation (CID) or other activation methods. acs.org The resulting fragment ions are then analyzed to generate a fragmentation spectrum.
The fragmentation of a peptide typically occurs along the peptide backbone, producing b- and y-type ions. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. preprints.org For peptides containing this compound, the fragmentation pattern will show a mass shift corresponding to the this compound residue, confirming its presence and position in the sequence.
MS/MS is also invaluable for identifying and locating post-synthetic modifications. shimadzu.comd-nb.infonih.govbiorxiv.org For cysteine-containing peptides, this can include unintended oxidation of the thiol group or the formation of disulfide bonds. nih.gov The mass shifts associated with these modifications can be precisely identified through high-resolution MS/MS analysis.
Spectroscopic Techniques for Structural Analysis of Peptides Incorporating this compound
While chromatography and mass spectrometry confirm the purity and primary structure of a peptide, spectroscopic techniques provide insights into its secondary structure and conformational properties.
Circular Dichroism (CD) Spectroscopy is a widely used technique to study the secondary structure of peptides in solution. nih.govmdpi.complos.orgresearchgate.netsubr.edujst.go.jpnih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different secondary structures, such as α-helices, β-sheets, and random coils, have characteristic CD spectra. The incorporation of a D-amino acid like D-cysteine can have a profound effect on the peptide's conformation. Peptides composed entirely of D-amino acids often exhibit CD spectra that are mirror images of their L-enantiomer counterparts. nih.govplos.orgresearchgate.net CD is particularly useful for studying how environmental factors like solvent, temperature, and pH affect the conformational dynamics of this compound containing peptides. plos.org
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of a molecule and can be used to probe the secondary structure of peptides. mdpi.comresearchgate.netmdpi.comlew.ro The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide backbone conformation. The position of this band can help distinguish between α-helices, β-sheets, and other structures. The presence of the Fmoc group will also contribute characteristic bands to the FTIR spectrum, which can be useful for confirming its presence. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. For systems containing this compound, NMR is instrumental in confirming the stereochemical configuration and elucidating the conformational preferences of the molecule.
Stereochemical Confirmation: The presence of a D-amino acid like D-cysteine in a peptide chain can introduce significant changes to the local and global conformation. nih.gov 1D and 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to assign proton and carbon signals and to measure through-bond and through-space correlations between atoms. The distinct chemical shifts and coupling constants of the protons attached to the alpha-carbon (Hα) and beta-carbons (Hβ) of the D-cysteine residue, when compared to its L-cysteine counterpart, provide definitive proof of its stereochemistry. researchgate.net For instance, the chemical shifts of protons in a D-amino acid within a predominantly L-peptide will differ from those in an all-L-peptide. nih.gov In some cases, protecting group rearrangement, such as an N-Fmoc to S-Fm translocation, can be unequivocally confirmed using Heteronuclear Multiple Bond Correlation (HMBC) NMR, which shows correlations between the cysteine's β-carbon and the fluorenylmethyl (Fm) group's protons. beilstein-journals.org
Conformational Analysis: The conformation of a peptide backbone and the orientation of its side chains are dictated by a series of dihedral angles. NOESY experiments are particularly crucial for this analysis, as they detect protons that are close in space, providing distance constraints that can be used to build a 3D model of the molecule. The incorporation of a D-cysteine residue can induce specific turns or kinks in a peptide chain, and these can be identified through characteristic NOE patterns. ucl.ac.ukacs.org For example, titrations monitored by 1D ¹H NMR can show increased chemical shift dispersion upon the addition of a structuring agent like a detergent, indicating the peptide is adopting a more defined structure. nih.gov The analysis of the chemical shift index (CSI) can also provide insights into the secondary structure elements present in the peptide. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for L-Cysteine in D₂O
| Proton | Chemical Shift (ppm) |
| Hα | 3.95 |
| Hβ | 2.95 |
| Data is illustrative and can vary based on pH, solvent, and molecular context. researchgate.nethmdb.ca |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for rapidly assessing the secondary structure of peptides and proteins in solution.
The introduction of a D-amino acid can disrupt or alter these structures. Studies have shown that substituting a D-amino acid into an L-amino acid-based α-helix can perturb the system's folding free energy, though a well-folded structure may still be observed. nih.gov The CD spectrum of a peptide containing D-cysteine can be compared to its all-L counterpart to assess the extent of this perturbation. nih.gov Furthermore, the Fmoc group itself has strong UV absorption, which contributes to the CD spectrum, often showing peaks in the 260-280 nm and 300-320 nm regions, which can sometimes overlap with the peptide backbone signals. researchgate.netresearchgate.net
Table 2: Characteristic CD Wavelengths for Peptide Secondary Structures
| Secondary Structure | Wavelengths (nm) |
| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~195 nm upenn.eduresearchgate.net |
| β-Sheet | Negative band at ~218-220 nm researchgate.net |
| Random Coil | Strong negative band around 200 nm |
| These are general ranges and can be influenced by the specific peptide sequence and environment. |
Vibrational Spectroscopy (e.g., Raman, FTIR) for Thiol and Disulfide State Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are highly sensitive to the vibrational modes of chemical bonds and are therefore excellent for probing the local environment of specific functional groups. In the context of this compound, these methods are particularly useful for analyzing the state of the cysteine side chain, specifically whether it exists as a free thiol (sulfhydryl, -SH) or as part of a disulfide bond (-S-S-).
FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The stretching vibration of the S-H bond in a free thiol typically appears in a region of the spectrum where other absorptions are minimal, making it a distinct marker. myfoodresearch.com Conversely, the S-S stretch of a disulfide bond is often weak and more difficult to observe in FTIR. However, changes in the amide I and amide II bands of the peptide backbone can provide information about conformational changes that may accompany disulfide bond formation. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The S-H stretching vibration gives a distinct Raman band typically found in the 2500-2600 cm⁻¹ region. myfoodresearch.com The S-S stretching vibration, which is often weak in FTIR, gives rise to a more readily observable band in the Raman spectrum, typically in the 500-550 cm⁻¹ range. This makes Raman spectroscopy particularly powerful for directly monitoring the formation and cleavage of disulfide bonds. In situ Raman spectroscopy can be used to effectively distinguish between reversible and irreversible thiol modifications. rsc.org For example, it can monitor the formation of disulfide bonds and their subsequent reduction back to free thiols. rsc.org
Table 3: Key Vibrational Frequencies for Cysteine Analysis
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Thiol (-SH) | S-H Stretch | 2500 - 2600 myfoodresearch.com | Raman, FTIR |
| Disulfide (-S-S-) | S-S Stretch | 500 - 550 | Raman |
| C-S Stretch | C-S Stretch | 630 - 710 mdpi.com | Raman |
| Values are approximate and can be influenced by the molecular environment and hydrogen bonding. myfoodresearch.com |
Quantitative Determination of D-Cysteine Content in Synthetic Peptides
Accurately quantifying the amount of D-cysteine incorporated into a synthetic peptide is crucial for quality control and for correlating structure with function. Classical amino acid analysis is often unsuitable for cysteine due to its oxidative dimerization to cystine during hydrolysis. nih.gov Therefore, specialized methods are required.
Chromatographic Methods with Chiral Derivatization: A robust approach involves the complete hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent. One such reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). researchgate.net This reagent reacts with the primary amines of the amino acids to form diastereomers that can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net By comparing the retention times and peak areas to those of derivatized D- and L-cysteine standards, the exact amount of D-cysteine in the original peptide can be determined. researchgate.net To overcome the issue of cysteine degradation, the cysteine and cystine residues are often oxidized to the more stable cysteic acid before hydrolysis and derivatization. researchgate.net
Mass Spectrometry-Based Methods: Mass spectrometry (MS) can also be employed for quantification. One strategy involves alkylating the cysteine residues with a mixture of unlabeled and deuterium-labeled acrylamide. rockefeller.edu Peptides containing alkylated cysteine will then appear in the mass spectrum as doublets, with the isotopic distribution revealing the number of cysteine residues in the peptide. rockefeller.edu While this method confirms the presence of cysteine, it does not inherently distinguish between D- and L-enantiomers without prior chiral separation.
Ellman's Test for Free Thiol Quantification: To quantify the amount of free cysteine (in its reduced thiol form) in a peptide solution, the Ellman's test is a widely used spectrophotometric method. The peptide is reacted with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored anion. The absorbance of this anion is measured at 410-420 nm, and the concentration of free thiols can be calculated using a known molar extinction coefficient. This method is useful for assessing the proportion of cysteine that is in the reduced state versus the oxidized disulfide state.
Table 4: Methods for Quantitative D-Cysteine Analysis
| Method | Principle | Key Steps | Application |
| HPLC with Chiral Derivatization | Separation of diastereomers formed by reaction with a chiral reagent (e.g., Marfey's reagent). researchgate.net | Peptide hydrolysis, oxidation to cysteic acid, derivatization, RP-HPLC separation. researchgate.net | Determines the enantiomeric ratio (D/L) and absolute quantity of cysteine. researchgate.net |
| Alkylation with Isotopic Labels & MS | Mass difference between peptides alkylated with light and heavy isotopes. rockefeller.edu | Reduction, alkylation with isotopic reagents, MALDI-MS or ESI-MS analysis. rockefeller.edu | Counts the number of cysteine residues per peptide. rockefeller.edu |
| Ellman's Test | Spectrophotometric detection of free thiols using DTNB. | Reaction of peptide with DTNB, measurement of absorbance at ~412 nm. | Quantifies free sulfhydryl groups in a sample. |
Theoretical and Computational Studies on Fmoc D Cysteine Containing Peptides
Molecular Dynamics Simulations and Conformational Analysis of D-Cysteine Peptides
Molecular dynamics (MD) simulations and conformational analysis are indispensable tools for exploring the structural landscape of peptides. For those containing D-cysteine, these computational methods elucidate how the inversion of stereochemistry at a single alpha-carbon can propagate through the peptide structure, influencing its three-dimensional fold and dynamic behavior.
MD simulations of peptides containing cysteine residues, often performed using force fields like AMBER or coarse-grained models like MARTINI, allow researchers to model the self-assembly process and predict stable conformations in solution. mdpi.comacs.orgmdpi.comresearchgate.net These simulations can track the movement of atoms over time, revealing low-energy conformational states and the transitions between them. For instance, simulations can predict whether a peptide is likely to adopt a random coil, a defined secondary structure like an alpha-helix or beta-sheet, or favor an extended, rigid conformation. mdpi.com
Predicting the Impact of D-Cysteine Chirality on Peptide Folding and Stability
The introduction of a D-amino acid, such as D-cysteine, into a peptide sequence composed of L-amino acids can have a dramatic effect on its folding and stability. Computational studies have consistently shown that even a single D/L substitution can alter a peptide's conformational preferences and intrinsic properties. mdpi.com
Research combining mass spectrometry with computational chemistry has investigated the gas-phase acidities of oligopeptides containing D- or L-cysteine. mdpi.comacs.orgljmu.ac.uk These studies reveal that the chirality at the cysteine residue can subtly alter the peptide's conformation. acs.orgljmu.ac.uk Upon deprotonation of the thiol group, peptides with D-cysteine can adopt unique "bent" conformations that allow for more favorable intramolecular hydrogen bonding compared to their L-cysteine counterparts. ljmu.ac.ukresearchgate.net This enhanced internal stabilization makes the D-cysteine containing peptide a stronger gas-phase acid. ljmu.ac.ukresearchgate.net
The following table summarizes computational findings on the gas-phase acidities of stereoisomeric tripeptides, highlighting the influence of cysteine chirality.
| Peptide | Deprotonation Enthalpy (ΔacidH) (kcal/mol) | Gas-Phase Acidity (ΔacidG) (kcal/mol) | Key Computational Finding |
| ACA (L-Cys) | 328.0 | 322.7 | Lowest energy conformations of the deprotonated ion are "extended" with two main S---H-N hydrogen bonds. ljmu.ac.uk |
| AdCA (D-Cys) | 327.8 | 322.4 | Lowest energy conformations of the deprotonated ion are "bent," allowing for three main S---H-N hydrogen bonds, which enhances stability. ljmu.ac.uk |
| Data sourced from a combined experimental and computational study on isomeric tripeptides ACA (Ala-Cys-Ala) and AdCA (Ala-D-Cys-Ala). ljmu.ac.uk |
| Peptide System | Free Energy of Folding (ΔG) (kcal mol⁻¹) | Observation |
| apo-(TRIL16LC)₃ | ~6.40 | L-Cysteine containing peptide in its unbound (apo) form. acs.org |
| apo-(TRIL16DC)₃ | 1.37 | Substitution with D-Cysteine significantly destabilizes the peptide fold. acs.org |
| Cd(II)(TRIL16LC)₃⁻ | ~6.40 | Metal binding does not significantly increase the stability of the L-Cys peptide. acs.org |
| Cd(II)(TRIL16DC)₃⁻ | 3.44 | Metal binding stabilizes the D-Cys peptide by ~2.1 kcal mol⁻¹, likely by cross-linking the strands and diminishing charge repulsion. acs.org |
| Data sourced from a study on de novo designed three-stranded coiled coils. acs.org |
These findings collectively underscore that the chirality of a single cysteine residue can have notable and sometimes counterintuitive effects on peptide properties, which can be predicted and rationalized through computational analysis. ljmu.ac.uk
Quantum Mechanical Calculations of Thiol Reactivity and Protecting Group Cleavage Mechanisms
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. These methods are invaluable for studying reaction mechanisms, such as those involved in thiol chemistry and the cleavage of protecting groups used in peptide synthesis.
The reactivity of the cysteine thiol group is central to its function. QM calculations have been used to model thiol-disulfide exchange, S-to-N acyl transfer, and thiol-ene couplings. acs.orgulisboa.pt For instance, DFT calculations can determine the activation energy (Eact) for SN2 reactions involving a thiolate nucleophile, providing a quantitative measure of reactivity. ljmu.ac.uk Such studies help elucidate how factors like pKa and the local molecular environment influence the reaction efficiency of thiols. acs.org
The cleavage of protecting groups is a critical step in solid-phase peptide synthesis (SPPS). QM calculations can illuminate the mechanisms of these deprotection reactions. The removal of the Nα-Fmoc group, for example, proceeds via a base-induced E1cB (Elimination Unimolecular Conjugate Base) mechanism. acs.orgmdpi.com Computational studies combining MD simulations with DFT have been used to investigate this process at an atomistic level, showing how the solvent environment affects the nucleophilicity of the base (e.g., piperidine (B6355638) or pyrrolidine) used for Fmoc removal. acs.org
Similarly, QM calculations have been applied to understand the acid-lability of various thiol-protecting groups. A mechanistic study using DFT (B3LYP/6-31G(d,p) level of theory) analyzed a series of common protecting groups based on their carbocation intermediates formed during acid-catalyzed cleavage. researchgate.net The stability of the carbocation was found to directly correlate with the ease of removal, providing a rational basis for selecting or designing protecting groups with specific labilities. researchgate.net
The following table summarizes computational results for the acid-lability of several cysteine protecting groups, demonstrating the correlation between carbocation stability and deprotection efficiency.
| Protecting Group | Parent Structure | Relative Carbocation Stability (kcal·mol⁻¹) | Acid Lability |
| Benzyl (B1604629) (Bzl) | Benzyl | 0.0 | Very high acid stability (requires strong acid) |
| Diphenylmethyl (Dpm) | Diphenylmethyl | -20.3 | Intermediate acid lability |
| Trityl (Trt) | Triphenylmethyl | -29.8 | High acid lability (cleaved by mild acid) |
| Computational results calculated at the B3LYP/6-31G(d,p) level of theory. Stability is relative to the benzyl carbocation. researchgate.net |
These computational approaches not only explain experimental observations but also provide a predictive framework for optimizing reaction conditions and developing new chemical tools for peptide synthesis. researchgate.net
In Silico Design of Novel Fmoc-D-Cysteine Derivatives for Enhanced Synthetic Performance
The in silico design of amino acid derivatives represents a frontier in peptide science, aiming to create building blocks with novel properties for improved synthetic outcomes or enhanced biological function. For this compound, this involves the computational design of derivatives with modified protecting groups or side chains.
A key area of innovation is the development of protecting groups that offer alternative cleavage strategies, enhancing the orthogonality required for synthesizing complex peptides. Computational design has been used to develop thermally sensitive protecting groups for the cysteine thiol side chain. google.com These groups, based on a Diels-Alder cycloadduct of a furan (B31954) and a maleimide, can be incorporated into an Fmoc-cysteine derivative. google.com DFT calculations are employed to model the thermodynamics of the retro-Diels-Alder reaction, which liberates the free thiol. By computationally evaluating the reaction free energies for different linker structures, researchers can design protecting groups that are stable during standard Fmoc-SPPS but can be selectively removed under mild heating, avoiding harsh acidic or basic conditions. google.com
The table below presents reaction free energies for computationally designed, thermally labile cysteine protecting groups, showing the effect of linker length on the deprotection reaction.
| Model System (Linker) | Reaction Free Energy (kcal/mol) | Implication |
| Directly attached | 18.0 | Thermally accessible deprotection |
| -CH₂- linker | 18.6 | Thermally accessible deprotection |
| -(CH₂)₂- linker | 19.3 | Thermally accessible deprotection |
| Data from computational modeling of thermoresponsive protecting groups for cysteine. google.com |
Beyond protecting groups, rational design principles are applied to create Fmoc-amino acid derivatives with unique functionalities. For example, Fmoc-protected amino acids bearing halodifluoromethyl moieties have been synthesized. dovepress.com These groups can act as halogen bond donors, a non-covalent interaction that can be harnessed to improve the binding affinity of the final peptide. dovepress.com While not always explicitly designed in silico from first principles, the selection and optimization of such derivatives are guided by computational concepts of molecular interactions. The principles guiding the design of these novel Fmoc-L-amino acid derivatives are directly applicable to their D-enantiomers, allowing for the creation of a diverse toolbox of building blocks for advanced peptide synthesis.
Future Perspectives and Emerging Research Directions for Fmoc D Cysteine in Academic Research
Development of Sustainable and Greener Synthetic Approaches for Fmoc-D-Cysteine and its Derivatives
The chemical synthesis of peptides, including those containing this compound, has traditionally relied on methods that generate significant chemical waste and utilize hazardous solvents. A prominent example is the use of N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) in solid-phase peptide synthesis (SPPS). tandfonline.com Recognizing the environmental impact, a significant research thrust is focused on developing more sustainable and "green" synthetic protocols.
One promising avenue is the exploration of agro-waste derived solvent media. eurekaselect.combenthamdirect.comnih.govresearchgate.net For instance, researchers have successfully utilized a solvent medium derived from lemon fruit shell ash for peptide bond formation, eliminating the need for additional chemical bases for neutralization. eurekaselect.combenthamdirect.comnih.govresearchgate.net This approach not only reduces reliance on petroleum-based solvents but also valorizes agricultural byproducts. researchgate.net Other plant-derived solvents like p-cymene (B1678584) and anisole (B1667542) are also being investigated as greener alternatives to traditional solvents in SPPS. tandfonline.com To address the differing physicochemical properties of these alternative solvents, the use of solvent mixtures is being explored. tandfonline.com
Another key aspect of green chemistry in peptide synthesis is the development of environmentally friendly coupling agents and protecting groups. Research into Nα-Fmoc-amino acid chlorides as coupling agents in biphasic conditions has shown promise, offering good to excellent yields with preservation of stereochemical integrity. eurekaselect.combenthamdirect.comnih.gov Additionally, the development of enzyme-labile protecting groups, such as Phenylacetamidomethyl (Phacm), presents a greener alternative to commonly used groups like Acetamidomethyl (Acm). rsc.org
The overarching goal of these research efforts is to create peptide synthesis protocols that are not only efficient and high-yielding but also minimize environmental impact through the use of renewable resources, waste reduction, and the elimination of hazardous substances.
Integration of this compound into Automated and High-Throughput Peptide Synthesis Platforms
Automated solid-phase peptide synthesis (SPPS) has become the standard for producing peptides for research and therapeutic applications due to its efficiency and reliability. beilstein-journals.orgnih.gov The Fmoc/t-Bu strategy is the most commonly used approach in automated SPPS, valued for its orthogonality which allows for the selective removal of protecting groups under milder conditions compared to the Boc/Bn strategy. beilstein-journals.org The integration of this compound and its derivatives into these automated platforms is crucial for the synthesis of complex peptides, particularly those containing disulfide bridges. bachem.com
While the incorporation of standard amino acids is routine, the inclusion of cysteine derivatives like Fmoc-D-Cys(Trt)-OH presents specific challenges that are being actively addressed. sigmaaldrich.com One area of focus is the optimization of cleavage conditions to ensure complete deprotection of the thiol group, which is essential for subsequent disulfide bond formation. sigmaaldrich.com The development of novel thioesterification devices that can be fully automated is another significant advancement. rsc.org These devices enable the direct synthesis of peptide thioester surrogates using Fmoc-based chemistry, streamlining the production of proteins via native chemical ligation (NCL). rsc.org
Furthermore, research is ongoing to enhance the efficiency and speed of automated synthesis. The development of flow-based systems has significantly reduced the cycle time per amino acid, making the synthesis of long peptides more feasible. asm.org As automated synthesis technologies continue to evolve, from conventional methods to microwave-assisted instruments, the seamless integration of specialized building blocks like this compound will be paramount for producing a diverse range of complex peptides for various applications. beilstein-journals.org
Novel Applications in Biomaterials Science and Nanobiotechnology Research
This compound and its derivatives are emerging as valuable building blocks in the fields of biomaterials science and nanobiotechnology. The unique properties of the Fmoc group, particularly its propensity for self-assembly driven by π-stacking and hydrophobic interactions, combined with the reactive thiol group of cysteine, enable the creation of novel nanomaterials with diverse applications. acs.org
Hydrogel Formation for Tissue Engineering:
Fmoc-amino acids and short peptides have been shown to self-assemble into hydrogels, which are highly hydrated, three-dimensional networks that can mimic the extracellular matrix. nih.govacs.orgacs.orgmdpi.com These hydrogels are promising scaffolds for tissue engineering and regenerative medicine. mdpi.commdpi.com The incorporation of cysteine derivatives into these hydrogels can enhance their functionality. For example, studies have shown that cysteine-containing hydrogels can improve cell adhesion and proliferation. The ability to form disulfide bonds allows for crosslinking of the hydrogel network, which can modulate its mechanical properties. mdpi.com Researchers are exploring the use of this compound-containing hydrogels for applications such as bone tissue engineering, where the material can act as a scaffold for biomineralization. mdpi.com
| Application Area | Key Feature of this compound | Research Finding |
| Tissue Engineering | Self-assembly and disulfide bond formation | Cysteine-containing hydrogels can improve cell adhesion and proliferation. |
| Drug Delivery | Biocompatibility and controlled release | Fmoc-peptide hydrogels can be used for the slow release of model dyes. acs.org |
| Nanoparticle Functionalization | Thiol group for conjugation | Peptide-functionalized nanoparticles have been developed for imaging and therapeutic applications. |
Nanoparticle Functionalization and Drug Delivery:
The thiol group of D-cysteine provides a convenient handle for conjugating peptides to nanoparticles, leading to the development of functionalized nanomaterials for targeted drug delivery and bioimaging. The biocompatibility of these peptide-functionalized nanoparticles makes them attractive for in vivo applications. Furthermore, Fmoc-peptide hydrogels themselves can serve as reservoirs for the controlled release of therapeutic agents. acs.orgchemimpex.com The self-assembly process can be triggered by changes in pH or the presence of enzymes, allowing for the development of stimuli-responsive drug delivery systems. acs.orgnih.gov
Exploration of D-Cysteine in Non-Canonical Amino Acid Incorporation Strategies and Genetic Code Expansion
The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for expanding their functional repertoire. jove.com D-amino acids, like D-cysteine, are of particular interest due to their potential to confer resistance to proteolysis, a significant advantage for therapeutic peptides. While solid-phase peptide synthesis (SPPS) is a straightforward method for incorporating D-amino acids, in vivo strategies based on genetic code expansion are opening up new possibilities. asm.org
Genetic code expansion involves reassigning a codon, typically a stop codon, to a specific ncAA. jove.comfrontiersin.org This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the ncAA and the reassigned codon but does not cross-react with the endogenous translational machinery. jove.com While the direct incorporation of D-cysteine through genetic code expansion is challenging due to the stereospecificity of the ribosome, researchers are developing innovative strategies to overcome this hurdle.
One approach involves the chemo-enzymatic synthesis of aminoacyl-tRNAs, which can then be used in cell-free protein synthesis systems. acs.org This method bypasses the need for an engineered synthetase and allows for the incorporation of a wider range of ncAAs, including D-amino acids. Another strategy combines genetic code expansion with post-translational modification. For example, a precursor amino acid can be incorporated into a protein and then chemically converted to D-cysteine. acs.org
The ability to site-specifically incorporate D-cysteine into proteins would have significant implications for protein engineering, allowing for the creation of novel biocatalysts, therapeutic proteins with enhanced stability, and probes for studying protein structure and function.
Advanced Strategies for Multi-Disulfide Bond Formation in Complex Peptides Featuring D-Cysteine Residues
Disulfide bonds play a critical role in stabilizing the three-dimensional structure of many peptides and proteins. bachem.com The synthesis of peptides with multiple disulfide bonds requires a sophisticated strategy of orthogonal protection, where different cysteine residues are protected with groups that can be selectively removed under different conditions. bachem.compeptide.com The inclusion of D-cysteine in such peptides adds another layer of complexity but also offers opportunities for creating unique molecular architectures.
The most common approach for forming multiple disulfide bonds is the sequential deprotection and oxidation of cysteine pairs. peptide.com This requires a set of protecting groups with distinct cleavage conditions. For Fmoc-based SPPS, a variety of thiol protecting groups are available, each with its own lability profile.
| Protecting Group | Cleavage Condition | Orthogonality |
| Trityl (Trt) | Acid-labile (e.g., TFA) | Cleaved during final deprotection. bachem.com |
| Acetamidomethyl (Acm) | Requires specific reagents (e.g., iodine, mercury(II) acetate) | Stable to TFA, allowing for selective deprotection. bachem.com |
| tert-Butyl (tBu) | Stable to TFA and redox conditions | Removed using specific reagents like PhS(O)Ph/CH₃SiCl₃ in TFA. nih.gov |
| 4-Methoxybenzyl (Mob) | Mildly acid-labile | Can be used orthogonally with Trt and Acm. nih.gov |
| tert-Butylthio (StBu) | Reducing agents (e.g., DTT) | Orthogonal to acid- and oxidation-labile groups. bachem.comacs.org |
A common strategy for a peptide with two disulfide bonds involves using Trityl (Trt) protection for one pair of cysteines and Acetamidomethyl (Acm) for the other. peptide.com After synthesis and cleavage from the resin, the Trt groups are removed, and the first disulfide bond is formed by oxidation. sigmaaldrich.com The Acm groups remain intact and can be subsequently removed to form the second disulfide bond. For peptides with three or more disulfide bonds, an expanded set of orthogonal protecting groups is necessary. peptide.comnih.gov
Emerging research is focused on developing new protecting groups and optimizing reaction conditions to improve the efficiency and regioselectivity of disulfide bond formation. The use of disulfide shuffling, where a mixture of reduced and oxidized thiols is used to facilitate the thermodynamically most stable disulfide pairing, is another valuable technique, particularly for complex peptides. researchgate.netwikipedia.org These advanced strategies are crucial for the successful synthesis of complex, multi-cyclic peptides containing D-cysteine, which have potential applications in drug discovery and development.
Q & A
Q. What is the role of the Fmoc group in D-cysteine during solid-phase peptide synthesis (SPPS)?
The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of D-cysteine during SPPS, preventing unwanted side reactions during iterative coupling steps. Deprotection is achieved under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential peptide elongation. The D-configuration is strategically employed to introduce non-natural stereochemistry into peptides, which can influence folding, stability, and biological activity .
Q. How do protecting groups (e.g., Trt, Acm, Dpm) on this compound influence peptide synthesis?
- Trt (trityl): Acid-labile, removed during final resin cleavage with trifluoroacetic acid (TFA). Ideal for synthesizing peptides requiring free thiols post-cleavage.
- Acm (acetamidomethyl): Stable under acidic conditions but cleaved with iodine, enabling controlled disulfide bond formation.
- Dpm (diphenylmethyl): Offers orthogonal protection for complex synthesis workflows. Selection depends on the disulfide bonding strategy and compatibility with other protecting groups in the peptide sequence .
Q. What storage conditions ensure the stability of this compound derivatives?
Store at +4°C in airtight, light-protected containers under inert gas (argon/nitrogen). Desiccate to prevent hydrolysis. Regular quality control via HPLC (≥98% purity) and TLC is recommended to monitor degradation, especially enantiomerization or oxidation .
Advanced Research Questions
Q. How can enantiomerization of this compound be minimized during activation and coupling?
Racemization occurs via an elimination-addition mechanism during activation. Mitigation strategies include:
- Using efficient coupling agents (e.g., TBTU/DIPEA) to reduce reaction time (Table 1 in shows 0.4% D-Cys content with TBTU vs. 3.7% with other methods).
- Pre-activating the amino acid before coupling.
- Conducting reactions at 0–4°C to slow elimination kinetics.
- Monitoring stereochemical integrity via chiral HPLC or circular dichroism (CD) .
Q. What analytical methods validate the stereochemical purity of this compound in peptides?
- Chiral HPLC: Use crown ether-based columns (e.g., Chirobiotic T) to resolve D/L enantiomers.
- Enzymatic assays: L-specific aminopeptidases digest L-enantiomers, leaving D-forms detectable via LC-MS.
- Mass spectrometry: Confirm molecular weight and detect racemization-induced mass shifts.
- Circular dichroism (CD): Assess secondary structures, as D-enantiomers invert CD spectra .
Q. How can orthogonal protection strategies optimize disulfide bond formation in peptides containing this compound?
- Use Trt for temporary protection and Acm for post-synthesis oxidation. Example workflow:
Synthesize peptide with Fmoc-D-Cys(Trt)-OH.
Cleave Trt with TFA, exposing thiols for intra-chain disulfide formation.
Remove Acm with iodine to form inter-chain bonds.
- Monitor free thiols using Ellman’s reagent (DTNB) and confirm disulfide connectivity via MALDI-TOF .
Q. Why is D-cysteine preferred over L-cysteine in certain peptide therapeutics?
- Protease resistance: D-enantiomers evade enzymatic degradation, enhancing in vivo stability.
- Structural modulation: Alters peptide conformation (e.g., stabilizes β-sheets) and receptor binding specificity.
- Toxicity reduction: Minimizes off-target interactions in chiral environments .
Q. How to design experiments to study enantiomerization kinetics of this compound under varying conditions?
- Variable testing: Compare coupling agents (HATU vs. TBTU), temperatures (0°C vs. RT), and bases (DIPEA vs. collidine).
- Analytical framework: Quantify D/L ratios using chiral HPLC and kinetic modeling (e.g., Arrhenius plots) to determine activation energy for racemization.
- Statistical validation: Use triplicate runs and ANOVA to assess significance of variables .
Methodological Considerations
- Experimental reproducibility: Document activation/coupling times, resin type, and deprotection conditions per guidelines in .
- Data presentation: Include chiral HPLC chromatograms, CD spectra, and disulfide bond mapping in supporting information ().
- Ethical data management: Adhere to FAIR principles for sharing synthesis protocols and analytical data ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
